

physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid

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Compound of Interest	
Compound Name:	4-chloro-3-nitro-5-sulfamoylbenzoic acid
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An In-Depth Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern, featuring a carboxylic acid, a nitro group, a chloro group, and a sulfamoyl group, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its chemical reactivity.

Physicochemical Properties

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is typically an off-white to pale yellow crystalline powder.^{[1][2]} Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	4-chloro-3-nitro-5-sulfamoylbenzoic acid	[3]
CAS Number	22892-96-2	[4]
Molecular Formula	C ₇ H ₅ ClN ₂ O ₆ S	[4]
Molecular Weight	280.64 g/mol	[4]
Appearance	Off-white to light beige/pale yellow solid	[2][5]
Melting Point	227-231 °C; 235 °C	[2][4]
Boiling Point	563.5 ± 60.0 °C (Predicted)	[2]
Density	1.814 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	2.82 ± 0.10 (Predicted)	
Solubility	Slightly soluble in DMSO and methanol; insoluble in water.	[2][5]

Table 2: Spectroscopic and Analytical Data

While specific spectra are proprietary to commercial suppliers, the expected spectral characteristics can be inferred from the compound's structure. Commercial suppliers typically provide a Certificate of Analysis (CoA) with detailed spectral data upon purchase.[6]

Data Type	Expected Characteristics
¹ H NMR	Aromatic protons would exhibit complex splitting patterns in the downfield region (typically 7-9 ppm) due to the various substituents on the benzene ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm). The protons of the sulfamoyl group (-SO ₂ NH ₂) would also be present.
¹³ C NMR	The spectrum would show distinct signals for the seven carbon atoms, with the carboxyl carbon appearing at the most downfield position. The aromatic carbons would have chemical shifts influenced by the electron-withdrawing and donating effects of the substituents.
Infrared (IR) Spectroscopy	Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm ⁻¹), the C=O stretch of the carboxylic acid (~1700 cm ⁻¹), the N-H stretches of the sulfamoyl group (~3300-3500 cm ⁻¹), the S=O stretches of the sulfamoyl group (~1350 and 1160 cm ⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and 1350 cm ⁻¹). ^[7]
Mass Spectrometry (MS)	The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). ^[8] The presence of a chlorine atom would result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak. ^[9] Fragmentation of

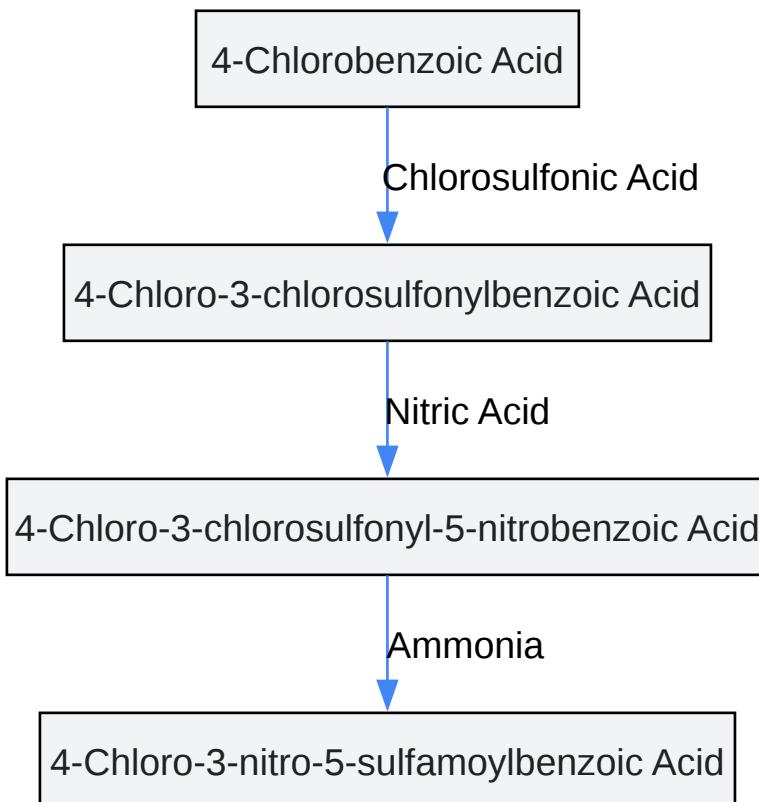
the nitro and sulfamoyl groups would also contribute to the overall spectrum.

Synthesis and Experimental Protocols

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of the potent loop diuretic, bumetanide.[1][10] Its synthesis starts from 4-chlorobenzoic acid and involves a multi-step process.

Synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

The synthesis involves three main steps: chlorosulfonation, nitration, and ammonolysis.



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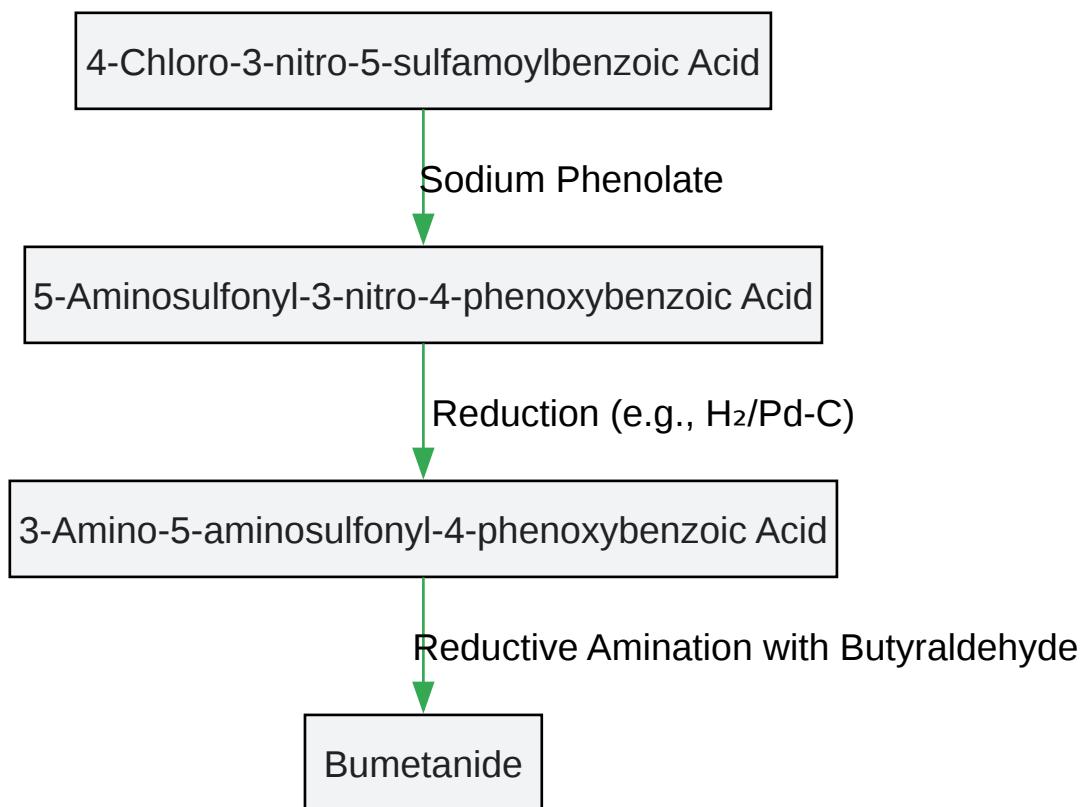
Caption: Synthetic pathway for **4-chloro-3-nitro-5-sulfamoylbenzoic acid**.

Experimental Protocol:

- Chlorosulfonation of 4-Chlorobenzoic Acid: 4-Chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-chloro-3-chlorosulfonylbenzoic acid.[1][10]
- Nitration: The resulting 4-chloro-3-chlorosulfonylbenzoic acid is then nitrated using nitric acid to introduce a nitro group at the 5-position, affording 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[1][10]
- Ammonolysis: The final step involves the reaction of 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid with ammonia. The ammonia displaces the chlorine atom on the sulfonyl chloride group to form the desired 5-amino-4-chloro-3-nitrobenzoic acid (**4-chloro-3-nitro-5-sulfamoylbenzoic acid**).[1][10]

Application in the Synthesis of Bumetanide

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is a crucial precursor in the synthesis of bumetanide.



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